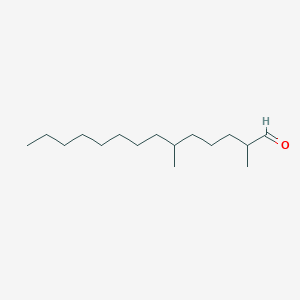
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene is an organochlorine compound that features a benzene ring substituted with three chlorine atoms and a chlorocyclopentadiene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene can be synthesized through the chlorination of benzene derivatives. The chlorination process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions typically include a controlled temperature and pressure to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve the chlorination of 1,4-dichlorobenzene or the dehydrochlorination of hexachlorocyclohexane. These methods are chosen based on the availability of raw materials and the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using reagents such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated benzene derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trichlorobenzene: A simpler derivative with three chlorine atoms on the benzene ring.
1,3,5-Trichlorobenzene: Another isomer with a different arrangement of chlorine atoms.
1,2,3-Trichlorobenzene: An isomer with chlorine atoms at different positions on the benzene ring.
Uniqueness
1,2,4-Trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene is unique due to the presence of the chlorocyclopentadiene moiety, which imparts distinct chemical and physical properties compared to other trichlorobenzene isomers. This structural feature makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62987-42-2 |
|---|---|
Fórmula molecular |
C11H6Cl4 |
Peso molecular |
280.0 g/mol |
Nombre IUPAC |
1,2,4-trichloro-5-(2-chlorocyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C11H6Cl4/c12-8-3-1-2-6(8)7-4-10(14)11(15)5-9(7)13/h1,3-5H,2H2 |
Clave InChI |
XYHPHAFRQGVAGM-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


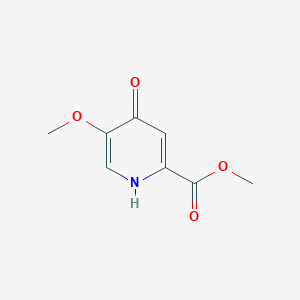

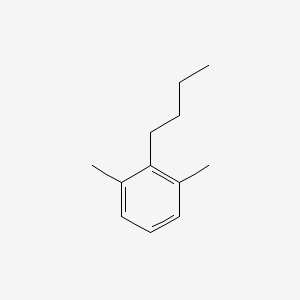
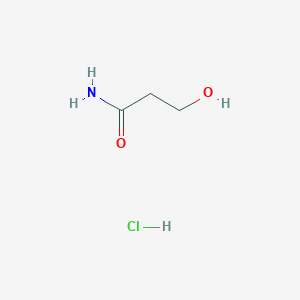
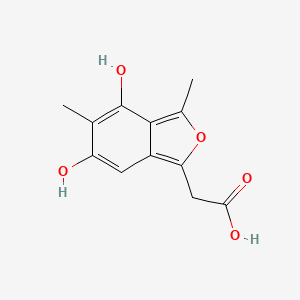
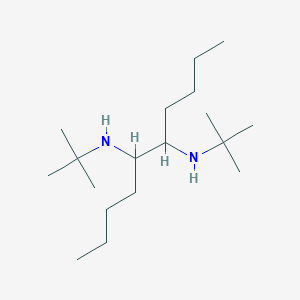
![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)
